Chiral Purity: (R)-Enantiomer Versus Racemic Mixture for Asymmetric Synthesis
The (R)-enantiomer is available as a distinct, chirally pure research chemical, enabling precise stereochemical control in downstream synthesis. This is in contrast to a racemic mixture, which would introduce an equimolar amount of the (S)-enantiomer. The presence of a single stereoisomer is critical for structure-activity relationship (SAR) studies where chirality impacts biological target engagement [1].
| Evidence Dimension | Stereochemical Composition |
|---|---|
| Target Compound Data | Single (R)-enantiomer (CAS 1398507-85-1) [2] |
| Comparator Or Baseline | Racemic Mixture (equimolar R and S enantiomers) |
| Quantified Difference | 100% enantiomeric excess (ee) versus 0% ee |
| Conditions | Commercial procurement specification for (R)-enantiomer |
Why This Matters
Procurement of the defined enantiomer eliminates the variable of chiral interference and reduces the need for costly and time-consuming chiral resolution steps.
- [1] Calcaterra, A., & D'Acquarica, I. (2018). The market of chiral drugs: Chiral switches versus de novo enantiomerically pure compounds. Journal of Pharmaceutical and Biomedical Analysis, 147, 323-340. View Source
- [2] ChemSrc. (R)-1-(3-Phenyl-3H-imidazo[4,5-b]pyridin-2-yl)ethanamine. CAS 1398507-85-1. View Source
